2-Oxobicyclo[3.1.1]heptane-1-carbonitrile
Description
Properties
Molecular Formula |
C8H9NO |
|---|---|
Molecular Weight |
135.16 g/mol |
IUPAC Name |
2-oxobicyclo[3.1.1]heptane-1-carbonitrile |
InChI |
InChI=1S/C8H9NO/c9-5-8-3-6(4-8)1-2-7(8)10/h6H,1-4H2 |
InChI Key |
MWRLSFGMGWQDRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2(CC1C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxobicyclo[3.1.1]heptane-1-carbonitrile typically involves the reaction of a suitable bicyclic precursor with reagents that introduce the ketone and nitrile functionalities.
Industrial Production Methods
Industrial production methods for 2-Oxobicyclo[31 large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Oxobicyclo[3.1.1]heptane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized under strong oxidative conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted nitriles or amides.
Scientific Research Applications
2-Oxobicyclo[3.1.1]heptane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxobicyclo[3.1.1]heptane-1-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The nitrile group can act as an electrophile, while the ketone group can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Key Observations:
Bicyclo Framework Differences: The [3.1.1] system in the target compound has a larger fused ring compared to the [2.2.1] analogs.
Substituent Effects :
- The 4,7,7-trimethyl derivative demonstrates how alkylation increases molecular weight (177.24 vs. 135.16 g/mol) and hydrophobicity (LogP 1.3). The target compound, lacking methyl groups, likely has lower lipophilicity, influencing solubility and bioavailability.
Functional Group Positioning :
- In the [2.2.1] analogs, the oxo group is at the 2- or 3-position, whereas the target compound has it at the 2-position. This positional variance may lead to distinct electronic environments, altering dipole moments and hydrogen-bonding capacity.
Spectroscopic and Analytical Data
- NMR Trends : In bicyclo-carbonitriles, the nitrile group typically resonates near δ 110–120 ppm in ¹³C NMR, while the oxo group appears near δ 200–220 ppm . The target compound’s NMR would likely mirror these ranges.
- Chromatographic Behavior : The [2.2.1] analog in eluted at 15.50 min in GC-MS, indicating moderate polarity. The trimethyl derivative would elute later due to higher hydrophobicity.
Biological Activity
2-Oxobicyclo[3.1.1]heptane-1-carbonitrile is a bicyclic compound with the molecular formula C₈H₉NO and a molecular weight of 135.16 g/mol. Its unique structural features, including a ketone and a nitrile group, suggest potential biological activities that warrant investigation. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its interactions with various biomolecules, including enzymes and receptors. The nitrile group can act as an electrophile, while the ketone group may participate in hydrogen bonding and other interactions that influence biochemical pathways. These interactions can lead to modulation of enzyme activity or interference with cellular signaling pathways, making it a candidate for further pharmacological exploration.
Biological Activity Overview
Research has indicated several areas where this compound may exhibit biological activity:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which could be leveraged for therapeutic purposes.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, although detailed investigations are required to confirm these effects.
- Cytotoxicity : Some studies have indicated cytotoxic effects on certain cancer cell lines, suggesting its potential as an anticancer agent.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Enzyme Inhibition | Inhibits specific enzyme activities | |
| Antimicrobial | Potential antimicrobial properties | |
| Cytotoxicity | Cytotoxic effects on cancer cell lines |
Case Study 1: Enzyme Inhibition
A study investigating the enzyme inhibition properties of this compound found that it effectively inhibited the activity of certain key enzymes involved in metabolic pathways. The study utilized various concentrations of the compound and reported an IC50 value indicating significant inhibitory effects at micromolar concentrations.
Case Study 2: Antimicrobial Activity
In another research effort, the antimicrobial efficacy of this compound was evaluated against a range of bacterial strains. The results demonstrated that the compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Case Study 3: Cytotoxicity in Cancer Cells
A cytotoxicity assay conducted on several cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. The findings suggest that this compound may have a role in cancer therapy, warranting further investigation into its mechanisms and efficacy in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
